![molecular formula C17H18N4O4S B2735547 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid CAS No. 326918-88-1](/img/structure/B2735547.png)
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid, also known as MRS2578, is a purinergic receptor antagonist. It is commonly used in scientific research to investigate the role of purinergic signaling in various biological processes.
Mecanismo De Acción
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid is a competitive antagonist of the P2Y6 receptor. It binds to the receptor and prevents the binding of its natural ligands, such as uridine diphosphate (UDP). By blocking the P2Y6 receptor, 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid inhibits the downstream signaling pathways that are activated by this receptor.
Biochemical and Physiological Effects:
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid can inhibit the migration and invasion of cancer cells, reduce the release of pro-inflammatory cytokines, and attenuate the activation of immune cells. In vivo studies have shown that 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid can reduce the severity of inflammatory bowel disease, protect against ischemia-reperfusion injury in the kidney, and improve cardiac function in heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid in lab experiments is its specificity for the P2Y6 receptor. This allows researchers to selectively block this receptor without affecting other purinergic receptors. However, 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid has a relatively low potency compared to other P2Y6 receptor antagonists, which may limit its effectiveness in some experiments. Additionally, 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid has a short half-life in vivo, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for research involving 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid. One area of interest is the role of purinergic signaling in cancer progression and metastasis. 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid has been shown to inhibit the migration and invasion of cancer cells, but further studies are needed to determine its potential as a therapeutic agent for cancer. Another area of interest is the role of P2Y6 receptor signaling in the immune system. 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid has been shown to attenuate the activation of immune cells, but its effects on immune function in vivo are not well understood. Finally, there is a need for more potent and selective P2Y6 receptor antagonists that can be used in a wider range of experiments.
Métodos De Síntesis
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid can be synthesized by reacting 2-mercaptoacetic acid with 8-bromo-3-methyl-7-(3-phenylpropyl)xanthine in the presence of triethylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid is widely used in scientific research to investigate the role of purinergic signaling in various biological processes. It is commonly used to block the P2Y6 receptor, which is involved in immune responses, inflammation, and cancer progression. 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid has also been used to study the role of purinergic signaling in cardiovascular diseases, neurological disorders, and renal function.
Propiedades
IUPAC Name |
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-20-14-13(15(24)19-16(20)25)21(17(18-14)26-10-12(22)23)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,22,23)(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFNISHHPKYWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[6-hydroxy-3-methyl-2-oxo-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-8-yl]sulfanyl}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2735464.png)
![6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B2735466.png)
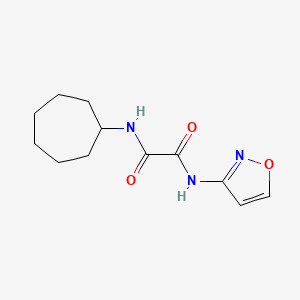

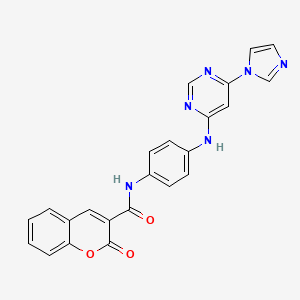
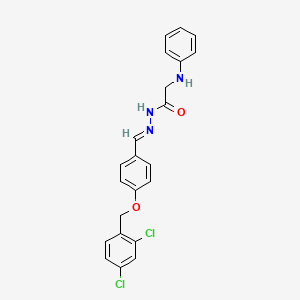
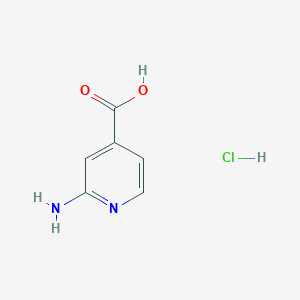
![2-Methyl-4-pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2735475.png)
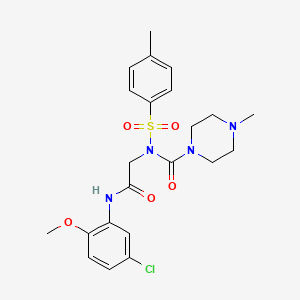
![N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2735477.png)


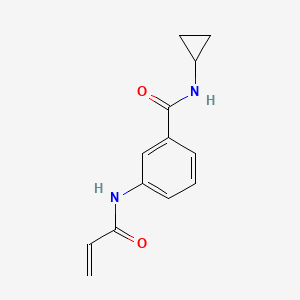
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2735487.png)